molecular formula C23H24N2O4S2 B6569238 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide CAS No. 946240-27-3

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide

Cat. No.: B6569238
CAS No.: 946240-27-3
M. Wt: 456.6 g/mol
InChI Key: HWHDHVPURVJUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide is an organic compound characterized by a tetrahydroquinoline core, which is a partial reduction product of quinoline, and sulfonamide functional groups

Mechanism of Action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This disruption prevents the bacteria from maintaining their structural integrity, leading to cell death .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting MurD and GlmU, it disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and ultimately causing cell lysis .

Result of Action

The compound’s action results in bactericidal activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy has revealed a disturbed membrane architecture in these bacteria following treatment with the compound .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect its solubility and therefore its bioavailability . Additionally, the compound’s antibacterial activity may vary depending on the specific strain of bacteria and its resistance mechanisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide can be achieved through several steps:

  • Formation of the tetrahydroquinoline core: : This typically involves the hydrogenation of quinoline, which is achieved under high-pressure hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).

  • Sulfonylation of tetrahydroquinoline: : This step introduces the benzenesulfonyl group to the 1-position of the tetrahydroquinoline ring. Sulfonyl chlorides, like benzenesulfonyl chloride, in the presence of a base such as triethylamine, are commonly used reagents for this purpose.

  • Coupling with phenylethane sulfonyl chloride: : The final step involves the coupling of the previously synthesized intermediate with phenylethane sulfonyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing reactors that can handle high pressures and temperatures, and employing continuous flow systems to maximize yield and efficiency. Purification of the product would be critical and is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, typically yielding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Although it contains sulfonamide groups, which are relatively stable, it can be reduced under strong reducing conditions like lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: : The sulfonamide group can participate in nucleophilic substitution reactions, often replacing the sulfonyl group with nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid

  • Reduction: : Lithium aluminum hydride

  • Substitution: : Various nucleophiles in polar aprotic solvents like dimethylformamide (DMF)

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Corresponding amines or alcohols, depending on the functional groups involved

  • Substitution: : Various substituted sulfonamides

Scientific Research Applications

Chemistry

  • Catalysis: : This compound can serve as a ligand in metal-catalyzed reactions due to its sulfonamide functional groups.

  • Molecular Probes: : Its unique structure makes it a candidate for studying chemical interactions at the molecular level.

Biology

  • Bioconjugation: : Its reactive groups can be used to modify biomolecules for imaging or therapeutic purposes.

Medicine

  • Drug Development: : Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

  • Diagnostic Tools: : Used in developing assays or imaging agents for detecting disease-related biomarkers.

Industry

  • Polymer Chemistry: : Acts as a building block in the synthesis of novel polymers with unique properties.

  • Materials Science: : Utilized in creating advanced materials with specific chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline]

  • N-[1-(benzenesulfonyl)quinolin-6-yl]

  • 2-phenylethane-1-sulfonamide derivatives

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide stands out due to its combined structural features of both the tetrahydroquinoline and phenylethane sulfonamide moieties. These structural characteristics enhance its stability, reactivity, and potential biological activity compared to simpler analogs.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c26-30(27,17-15-19-8-3-1-4-9-19)24-21-13-14-23-20(18-21)10-7-16-25(23)31(28,29)22-11-5-2-6-12-22/h1-6,8-9,11-14,18,24H,7,10,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHDHVPURVJUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.